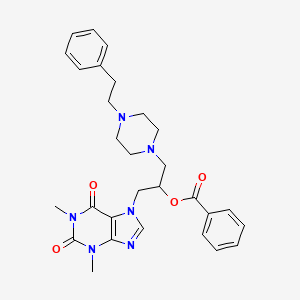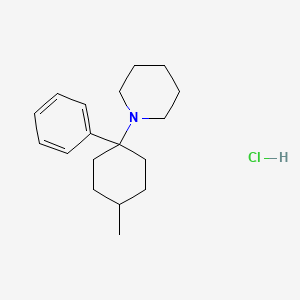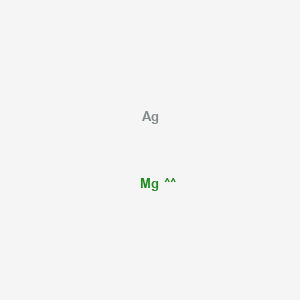
Oxovanadium--hydrogen fluoride (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxovanadium–hydrogen fluoride (1/2) is a compound that combines oxovanadium with hydrogen fluoride in a 1:2 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxovanadium–hydrogen fluoride (1/2) typically involves the reaction of vanadium pentoxide (V₂O₅) with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in a fluorine-resistant container due to the corrosive nature of hydrogen fluoride. The general reaction can be represented as:
V2O5+2HF→2VOF2+H2O
Industrial Production Methods: Industrial production of oxovanadium–hydrogen fluoride (1/2) follows similar synthetic routes but on a larger scale. The process involves the careful handling of hydrogen fluoride and the use of specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Oxovanadium–hydrogen fluoride (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The fluoride ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Ligands such as water (H₂O), ammonia (NH₃), and various organic ligands can be used under appropriate conditions.
Major Products:
Oxidation: Higher oxidation state vanadium compounds such as vanadium(V) oxide (V₂O₅).
Reduction: Lower oxidation state vanadium compounds such as vanadium(III) oxide (V₂O₃).
Substitution: Various vanadium complexes with different ligands.
Applications De Recherche Scientifique
Oxovanadium–hydrogen fluoride (1/2) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of oxovanadium–hydrogen fluoride (1/2) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, affecting their activity and function.
Pathways Involved: It can induce apoptosis in cancer cells through the mitochondrial-dependent apoptosis pathway and arrest the cell cycle at the G0/G1 phase through the p16-cyclin D1-CDK4-p-Rb pathway
Comparaison Avec Des Composés Similaires
Oxovanadium–hydrogen fluoride (1/2) can be compared with other similar compounds, such as:
Oxovanadium(IV) complexes: These complexes have similar catalytic and biological activities but differ in their ligand structures and specific applications
Vanadium(V) oxide (V₂O₅): This compound is a common oxidation product of oxovanadium–hydrogen fluoride (1/2) and is widely used as a catalyst and in materials science.
Vanadium(III) oxide (V₂O₃): A reduction product of oxovanadium–hydrogen fluoride (1/2), used in various industrial applications.
Propriétés
Numéro CAS |
13814-83-0 |
|---|---|
Formule moléculaire |
F2H2OV |
Poids moléculaire |
106.954 g/mol |
Nom IUPAC |
oxovanadium;dihydrofluoride |
InChI |
InChI=1S/2FH.O.V/h2*1H;; |
Clé InChI |
MOSUTTQKQPKTHI-UHFFFAOYSA-N |
SMILES canonique |
O=[V].F.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


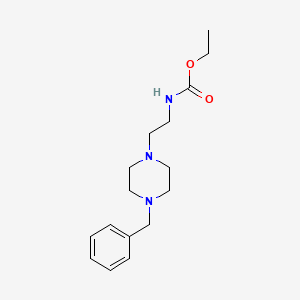
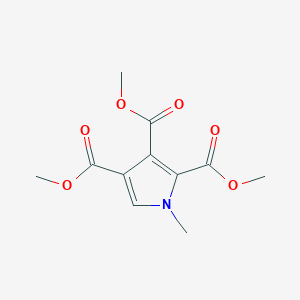

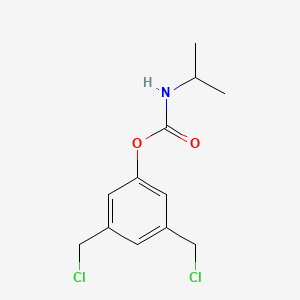
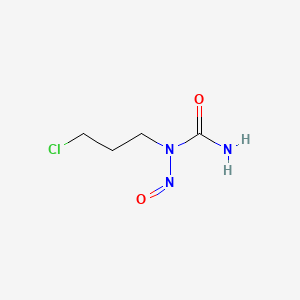
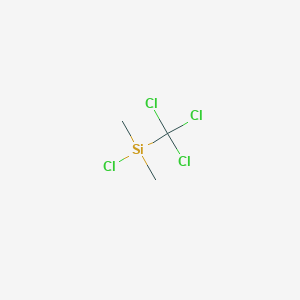
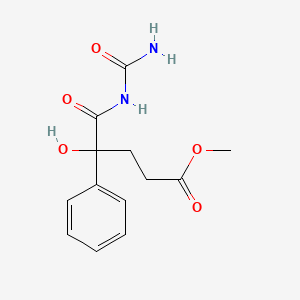

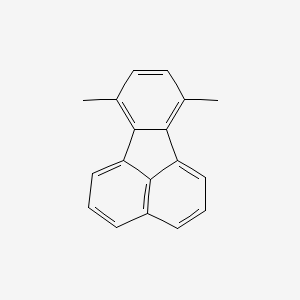
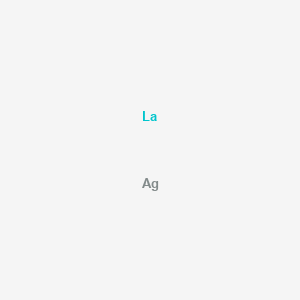
![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)
